molecular formula C12H17NOS B7515711 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one

Cat. No. B7515711
M. Wt: 223.34 g/mol
InChI Key: CHLIPEXJEHNWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one, also known as EPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPTP is a synthetic compound that belongs to the class of thienopyridines, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neuronal cells, 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is the lack of clinical data on its safety and efficacy, which may limit its potential for translation into clinical use.

Future Directions

There are several potential future directions for research on 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. One area of interest is its potential use in combination with other anticancer agents to enhance its therapeutic effects. Another area of research is the development of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one in clinical settings.

Synthesis Methods

The synthesis of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one involves the reaction of 4-ethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-one with propionyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one as a yellow solid with a melting point of 76-78°C.

Scientific Research Applications

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been studied for its potential therapeutic applications in various fields of medicine. One of the areas of interest is its potential as an anticancer agent. Studies have shown that 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Another area of research is the potential use of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one as a neuroprotective agent. Studies have shown that 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one can protect neurons from oxidative stress and prevent neuroinflammation, which are factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-10-9-6-8-15-11(9)5-7-13(10)12(14)4-2/h6,8,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLIPEXJEHNWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)CC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one

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